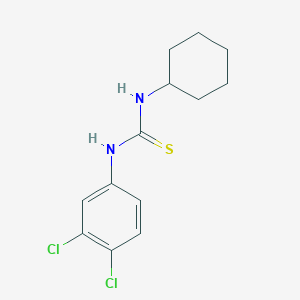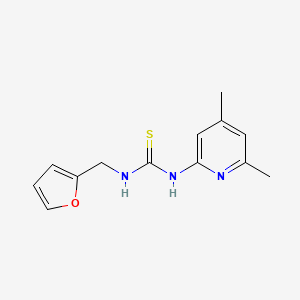
5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione, also known as BRD7567, is a small molecule compound that has been studied extensively for its potential use in various scientific research applications. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. BRDs are proteins that recognize acetylated lysine residues on histones and other proteins, which can also lead to changes in gene expression. By inhibiting the activity of these enzymes, 5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione may alter gene expression and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of HDACs and BRDs, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to inhibit the growth of cancer cells in various types of cancer. This makes it a promising compound for the development of new cancer treatments. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage of 5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione and its potential side effects.
Future Directions
There are several future directions for research on 5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been achieved using various methods. One method involves the reaction of 2-(6-methyl-2-pyridinyl)hydrazinecarboxamide with 5-bromo-1H-isoindole-1,3(2H)-dione in the presence of a base. Another method involves the reaction of 2-(6-methyl-2-pyridinyl)hydrazinecarboxamide with 5-bromo-2-chloro-1H-isoindole-1,3(2H)-dione in the presence of a base. The yield of the synthesis method varies depending on the reaction conditions used.
Scientific Research Applications
5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential use in various scientific research applications. One of the main applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and leukemia. This compound has also been studied for its potential use in the treatment of viral infections, such as influenza and HIV.
properties
IUPAC Name |
5-bromo-2-(6-methylpyridin-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c1-8-3-2-4-12(16-8)17-13(18)10-6-5-9(15)7-11(10)14(17)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZGBLHGKDWUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200993 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Bromo-2-(6-methyl-pyridin-2-yl)-isoindole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5760075.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide](/img/structure/B5760085.png)



![N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5760099.png)


![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5760124.png)

![N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5760142.png)
![2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5760151.png)

